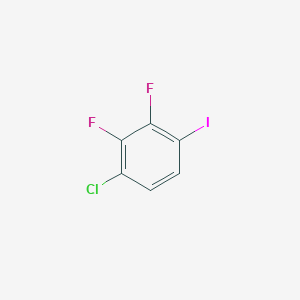

1-Chloro-2,3-difluoro-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2ClF2I |

|---|---|

Molecular Weight |

274.43 g/mol |

IUPAC Name |

1-chloro-2,3-difluoro-4-iodobenzene |

InChI |

InChI=1S/C6H2ClF2I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H |

InChI Key |

NIEBHWBSENPNTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)F)I |

Origin of Product |

United States |

Contextualization of 1 Chloro 2,3 Difluoro 4 Iodobenzene in Contemporary Organic Chemistry Research

Significance of Polyhalogenated Aromatic Systems in Advanced Chemical Synthesis and Methodology Development

Polyhalogenated aromatic systems are benzene (B151609) rings or other aromatic structures bearing multiple halogen atoms. These compounds have emerged as exceptionally valuable precursors and intermediates in chemical synthesis. acs.org Aryl halides, including chlorides, bromides, and iodides, are fundamental substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These methods allow for the formation of diverse carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to complex molecular scaffolds. acs.orgrsc.org

The presence of multiple halogens on a single aromatic ring offers a platform for sequential and site-selective functionalization. acs.org The differing reactivity of carbon-halogen bonds (generally C-I > C-Br > C-Cl >> C-F in palladium-catalyzed reactions) allows chemists to selectively react one position while leaving others intact for subsequent transformations. researchgate.netnih.gov This strategic, stepwise modification is crucial for the efficient construction of multi-substituted aromatic compounds. Furthermore, polyhalogenated aromatic compounds are integral components of many biologically active molecules, including pharmaceuticals and agrochemicals, where the halogen atoms can significantly influence properties like lipophilicity and metabolic stability. acs.orgnih.gov The development of new methods for the regioselective synthesis of these compounds is therefore an active area of research, aiming to overcome the limitations of traditional methods like electrophilic aromatic substitution, which often yield mixtures of isomers. acs.orgorganic-chemistry.orgnih.gov

Rationale for Dedicated Academic Inquiry into 1-Chloro-2,3-difluoro-4-iodobenzene

The academic interest in this compound stems directly from its highly differentiated substitution pattern. Possessing four different types of carbon-halogen bonds (C-I, C-Cl, and two C-F) on a single benzene nucleus makes it a sophisticated and versatile tool for synthetic chemists. This unique arrangement allows for a programmed approach to molecular assembly, where each halogen can be addressed in a specific order based on its intrinsic reactivity.

The primary rationale for its investigation is its potential in site-selective cross-coupling reactions. thieme-connect.com The carbon-iodine bond is the most labile and is expected to react preferentially in palladium-catalyzed couplings, allowing for the introduction of a functional group at the C-4 position. researchgate.net Subsequently, the carbon-chlorine bond can be targeted under different, typically more forcing, reaction conditions. The carbon-fluorine bonds are comparatively inert to these coupling reactions, acting as stable substituents that modulate the electronic properties of the ring or serve as sites for other types of transformations. This predictable hierarchy of reactivity enables the synthesis of complex, unsymmetrically substituted arenes that would be challenging to create using other methods. Such molecules are valuable targets in the development of new materials and pharmaceuticals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1261634-32-5 | bldpharm.comaaronchem.comachemblock.com |

| Molecular Formula | C₆H₂ClF₂I | aaronchem.comachemblock.com |

| Molecular Weight | 274.43 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| Purity | ≥95% | achemblock.com |

| SMILES | IC1=CC=C(Cl)C(F)=C1F | bldpharm.comachemblock.com |

Methodological Frameworks for Investigating Novel Halogenated Arenes

The investigation of new polyhalogenated arenes like this compound relies on a well-established set of methodological frameworks encompassing their synthesis, reaction screening, and characterization.

Synthesis and Preparation: The creation of such specific substitution patterns often requires multi-step synthetic sequences. Traditional methods for halogenation include electrophilic aromatic substitution (EAS), but these often lack regioselectivity. acs.org More advanced and selective methods are now preferred, including palladium-catalyzed C-H activation/halogenation, which can install halogens at specific positions directed by a pre-existing functional group. organic-chemistry.orgnih.gov The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents at each step. libretexts.orgpressbooks.pub

Reactivity and Application Studies: Once synthesized, the primary method for investigating a novel polyhalogenated arene is to explore its reactivity in benchmark reactions. For this compound, this would involve subjecting it to various transition-metal-catalyzed cross-coupling conditions to confirm the reactivity hierarchy of its C-X bonds. thieme-connect.com This provides empirical data on its utility as a building block and demonstrates its potential for constructing more complex molecules. acs.org

Spectroscopic and Analytical Characterization: The precise structure and purity of novel compounds are confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial, with ¹H, ¹³C, and ¹⁹F NMR providing detailed information about the molecular structure. nih.govlibretexts.org Mass spectrometry is used to confirm the molecular weight and elemental composition. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are employed to assess purity and separate reaction products. nih.gov The interaction of halogen atoms with other molecules can also be studied using techniques like UV-Vis spectroscopy to understand noncovalent forces such as halogen-π interactions. nih.govrsc.org

Table 2: Methodological Frameworks for the Study of Halogenated Arenes

| Framework Category | Specific Methods | Purpose | Source(s) |

|---|---|---|---|

| Synthesis | Electrophilic Aromatic Substitution (EAS) | Introduction of halogen atoms (often with low regioselectivity). | acs.org |

| Transition-Metal-Catalyzed C-H Halogenation | Regioselective introduction of halogen atoms. | organic-chemistry.orgnih.gov | |

| Retrosynthetic Analysis | Strategic planning of multi-step syntheses. | libretexts.orgpressbooks.pub | |

| Reactivity Screening | Palladium-Catalyzed Cross-Coupling Reactions | To determine the relative reactivity of C-X bonds and explore synthetic utility. | acs.orgresearchgate.netthieme-connect.com |

| Characterization | NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Elucidation of molecular structure. | nih.govlibretexts.org |

| Mass Spectrometry | Confirmation of molecular weight and formula. | ||

| Liquid Chromatography (e.g., HPLC) | Purity assessment and separation of isomers. | nih.gov |

Advanced Synthetic Methodologies and Strategic Approaches for 1 Chloro 2,3 Difluoro 4 Iodobenzene

De Novo Synthesis Strategies for 1-Chloro-2,3-difluoro-4-iodobenzene Core Structure

The creation of the this compound scaffold from simpler precursors is a significant synthetic challenge, primarily due to the difficulty of controlling the regioselectivity of sequential halogenation reactions on the benzene (B151609) ring.

The synthesis of polyhalogenated benzenes relies on the careful orchestration of electrophilic aromatic substitution (EAS) reactions. The order in which the halogens are introduced is critical to achieving the desired substitution pattern, as existing substituents direct the position of incoming electrophiles. lumenlearning.comlibretexts.org

A plausible synthetic route to this compound begins with 1,2-difluorobenzene. The first step involves electrophilic chlorination. The chlorination of o-difluorobenzene using chlorine gas in the presence of a Lewis acid catalyst like iron or iron(III) chloride is known to produce a mixture of isomers. google.com The primary products are typically 1-chloro-3,4-difluorobenzene (B1582247) and the desired intermediate, 1-chloro-2,3-difluorobenzene (B1304198), with the former often being the major product. google.com This lack of high regioselectivity presents a significant challenge, necessitating efficient purification to isolate the 1-chloro-2,3-difluorobenzene isomer.

The subsequent step is the regioselective iodination of 1-chloro-2,3-difluorobenzene. The directing effects of the existing halogens (chlorine and fluorine are both ortho, para-directors) must be considered. The target C4 position is para to the chloro group but meta to both fluoro groups. Competing substitution could occur at other activated positions. Achieving high selectivity for iodination at C4 requires specific reagents. Methods for the regioselective iodination of chlorinated aromatic compounds often employ elemental iodine in combination with silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), which can enhance para-selectivity. nih.gov Other common iodinating systems include N-iodosuccinimide (NIS) with an acid catalyst or iodine in the presence of a strong oxidizing agent.

The construction of this compound is best described as a linear multi-step synthesis, where each step builds upon the previous one. The success of such a pathway is contingent on controlling the regiochemistry of each electrophilic substitution. libretexts.orglibretexts.org

An alternative and potentially more controlled, albeit longer, synthetic strategy involves using a powerful directing group that can be removed later. For instance, a synthesis could commence with 2,3-difluoroaniline. The strongly activating and ortho, para-directing amino group would control the position of subsequent halogenations. The synthesis would proceed via:

Chlorination of 2,3-difluoroaniline.

Iodination of the resulting chloro-2,3-difluoroaniline.

Deamination , where the amino group is converted to a diazonium salt and subsequently removed (e.g., via a Sandmeyer-type reaction), to yield the final product.

The following table outlines a proposed linear synthesis and highlights the critical parameters affecting its efficiency.

| Step | Starting Material | Reaction | Reagents & Conditions | Product | Key Challenges & Efficiency Factors |

|---|---|---|---|---|---|

| 1 | 1,2-Difluorobenzene | Electrophilic Chlorination | Cl₂, Lewis Acid (e.g., Fe, AlCl₃) | 1-Chloro-2,3-difluorobenzene | Low regioselectivity, formation of 1-chloro-3,4-difluorobenzene as a major byproduct reduces yield. google.com Requires extensive purification. |

| 2 | 1-Chloro-2,3-difluorobenzene | Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) or I₂/Silver Salt (e.g., Ag₂SO₄) nih.gov | This compound | Achieving high regioselectivity for C4-iodination against other activated positions. Yield depends on the selectivity of the chosen iodinating system. |

Functional Group Interconversion and Derivatization from this compound

The synthetic value of this compound lies in its potential for further functionalization, primarily through reactions that selectively target one of the halogen atoms.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle follows the general trend: I > Br > OTf > Cl > F. This predictable reactivity hierarchy makes this compound an excellent substrate for selective cross-coupling. The carbon-iodine bond will react preferentially, leaving the more robust carbon-chlorine and carbon-fluorine bonds intact.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, typically yielding biaryl compounds. nih.govorganic-chemistry.org

Stille Coupling: This reaction involves the coupling of the aryl iodide with an organotin compound (organostannane), catalyzed by palladium.

Sonogashira Coupling: This reaction is used to form a C-C bond between the aryl iodide and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.orglibretexts.org

Negishi Coupling: This reaction couples the aryl iodide with an organozinc reagent, which is known for its high reactivity and functional group tolerance, using a palladium or nickel catalyst.

The table below summarizes the application of these reactions to this compound.

| Reaction | Coupling Partner | Typical Catalyst System | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 4-Aryl(or Vinyl)-1-chloro-2,3-difluorobenzene |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 4-Aryl(or Vinyl)-1-chloro-2,3-difluorobenzene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N, piperidine) | 4-(Alkynyl)-1-chloro-2,3-difluorobenzene |

| Negishi Coupling | Organozinc Halide (R-ZnX) | Pd(0) catalyst (e.g., Pd(dppf)Cl₂) | 4-Aryl(or Alkyl)-1-chloro-2,3-difluorobenzene |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The DMG coordinates to the lithium, facilitating the deprotonation at the adjacent site to form an aryllithium intermediate, which can then be trapped by an electrophile. uwindsor.caorganic-chemistry.org

The directing ability of halogens in DoM generally follows the order F > Cl > Br > I. organic-chemistry.org In the case of this compound, the fluorine atoms at positions C2 and C3 would act as the most potent DMGs. However, all positions ortho to these fluorine atoms (C1 and C4) are already substituted with other halogens. Consequently, a classic DoM reaction involving the deprotonation of an aromatic C-H bond is not a viable strategy for further functionalizing this specific molecule.

While direct C-H lithiation is not feasible, a related process, metal-halogen exchange, is highly relevant. Treatment of this compound with an organolithium reagent like n-butyllithium at low temperature would likely result in a rapid exchange at the most labile halogen site. Due to the polarizability and weakness of the C-I bond, bromine-lithium and iodine-lithium exchanges are generally much faster than direct deprotonation or exchange with other halogens. Therefore, the reaction would selectively form the 1-chloro-2,3-difluoro-4-lithiobenzene intermediate. This lithiated species can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, silyl (B83357) halides) to introduce a new functional group exclusively at the C4 position, effectively replacing the iodine atom. This provides a complementary synthetic route to the cross-coupling reactions for modifying the C4 position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the this compound Scaffold

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of a wide range of nucleophiles onto an aromatic ring, provided the ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the cumulative electron-withdrawing effects of the three halogen atoms (chlorine and two fluorines) activate the benzene ring towards nucleophilic attack. The regioselectivity of such reactions is dictated by the relative ability of the leaving groups to be displaced and the stability of the intermediate Meisenheimer complex.

The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is facilitated by the strong inductive electron-withdrawal of fluorine. Therefore, on a polyhalogenated aromatic ring, a fluorine atom is often the most likely to be substituted.

For this compound, the fluorine atoms at positions 2 and 3 are ortho and meta, respectively, to the chloro and iodo substituents. The chlorine at position 1 is a potential leaving group, as is the iodine at position 4. The regiochemical outcome of an SNAr reaction on this substrate would depend on the nature of the nucleophile, the reaction conditions, and the relative activation provided by the surrounding halogens. It is anticipated that strong, hard nucleophiles would preferentially displace one of the fluorine atoms, while softer nucleophiles might show different selectivity.

Detailed experimental studies on the SNAr reactions of this compound are not extensively reported in the literature, which limits a precise prediction of the major substitution products with various nucleophiles. However, based on general principles, the positions ortho and para to the most activating groups are the most likely sites of attack.

Halogen Exchange Reactions (e.g., Cl/F, I/F) and Their Regioselectivity

Halogen exchange (HALEX) reactions provide a valuable method for the synthesis of fluorinated aromatic compounds, which are of significant interest due to their unique properties. These reactions typically involve the treatment of an aryl chloride, bromide, or iodide with a fluoride (B91410) salt, often in a high-boiling polar aprotic solvent.

On the this compound scaffold, both the chlorine and iodine atoms are potential sites for exchange with fluorine. The regioselectivity of such a reaction would be influenced by the bond dissociation energies of the C-Cl and C-I bonds, as well as the reaction conditions, including the choice of fluoride source and any catalyst employed. Generally, the C-I bond is weaker than the C-Cl bond, suggesting that the iodo group might be more readily exchanged.

The use of catalysts, such as copper or palladium complexes, can significantly influence the outcome of halogen exchange reactions. These catalysts can operate through various mechanisms, including oxidative addition/reductive elimination cycles, which can alter the inherent reactivity patterns of the substrate.

As with SNAr reactions, specific literature detailing the halogen exchange reactions on this compound is scarce. Therefore, predicting the precise conditions and regioselectivity for Cl/F or I/F exchange on this molecule remains a subject for further experimental investigation.

Mechanistic Elucidation of Key Synthetic Transformations Involving this compound

A thorough understanding of the reaction mechanisms is crucial for the rational design of synthetic routes and for optimizing reaction conditions to achieve desired outcomes. For a molecule as electronically complex as this compound, mechanistic studies are particularly insightful.

Kinetic Studies and Transition State Analysis in Halogenation and Cross-Coupling Reactions

Kinetic studies provide quantitative data on reaction rates and how they are affected by changes in concentration, temperature, and catalysts. This information is vital for elucidating reaction mechanisms. For transformations involving this compound, such as further halogenation or cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), kinetic analysis would reveal the order of the reaction with respect to each reactant and catalyst, providing clues about the species involved in the rate-determining step.

Transition state analysis, often performed using computational chemistry methods, can offer a detailed picture of the highest energy point along the reaction coordinate. For cross-coupling reactions at either the C-Cl or C-I bond, for instance, theoretical calculations could be used to model the energies of the oxidative addition transition states. This would help to predict which halogen is more likely to react under a given set of catalytic conditions. The iodine at position 4, with its weaker C-I bond, is generally expected to be the more reactive site in palladium-catalyzed cross-coupling reactions.

Role of Catalysts and Reagents in Promoting Specific Reactivity and Selectivity

The choice of catalyst and reagents is paramount in controlling the reactivity and selectivity of transformations on the this compound scaffold.

In the context of cross-coupling reactions, the selection of the palladium (or other transition metal) catalyst and the supporting ligands is critical. Different ligand systems can tune the electronic and steric properties of the metal center, thereby influencing its ability to selectively activate the C-Cl or C-I bond. For example, bulky, electron-rich phosphine (B1218219) ligands often promote the oxidative addition to aryl chlorides, which is typically a challenging step.

The choice of base and solvent also plays a significant role. The base is often required to facilitate the transmetalation step in Suzuki couplings or to act as a halide scavenger in other cross-coupling reactions. The solvent can influence the solubility of the reactants and catalyst, as well as the stability of intermediates.

For other transformations, such as regioselective lithiation followed by electrophilic quench, the choice of organolithium reagent and the temperature can determine which proton is abstracted, leading to different constitutional isomers. The directing effects of the halogen substituents would be a key factor in such reactions.

A summary of potential selective reactions is presented in the table below.

| Reaction Type | Reactive Site | Catalyst/Reagent | Potential Product |

| Suzuki Coupling | C-I | Pd(PPh₃)₄, Base | 4-Aryl-1-chloro-2,3-difluorobenzene |

| Sonogashira Coupling | C-I | Pd/Cu, Base | 1-Chloro-2,3-difluoro-4-(alkynyl)benzene |

| Buchwald-Hartwig Amination | C-I | Pd catalyst, Ligand, Base | N-Aryl-4-amino-1-chloro-2,3-difluorobenzene |

| Halogen Exchange (HALEX) | C-I or C-Cl | Fluoride Source (e.g., KF) | 1-Chloro-2,3,4-trifluorobenzene or 1,2,3-Trifluoro-4-iodobenzene |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2,3 Difluoro 4 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for determining the molecular structure of 1-Chloro-2,3-difluoro-4-iodobenzene in solution. By probing the distinct magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive map of atomic connectivity can be constructed.

¹H NMR: The proton NMR spectrum is anticipated to show two distinct signals for the aromatic protons at the H-5 and H-6 positions. Due to spin-spin coupling with each other (ortho coupling) and with the adjacent fluorine atoms (three- and four-bond J-coupling), these signals would appear as complex multiplets, likely doublets of doublets. Their chemical shifts would fall within the aromatic region, influenced by the strong electron-withdrawing nature of the four halogen substituents.

¹³C NMR: A ¹³C NMR spectrum would reveal six unique signals, corresponding to each of the chemically non-equivalent carbon atoms of the benzene (B151609) ring. The carbon attached to iodine (C-4) would be shifted to a characteristically lower ppm value (upfield) due to the heavy atom effect. Conversely, the carbons bonded to the highly electronegative fluorine atoms (C-2 and C-3) would be significantly shifted downfield and appear as large doublets due to strong one-bond ¹³C-¹⁹F coupling.

¹⁹F NMR: The ¹⁹F NMR spectrum is essential for verifying the positions of the fluorine atoms. It would display two separate signals for the F-2 and F-3 nuclei. These signals would be split into multiplets due to coupling with each other and with the aromatic protons H-5 and H-6.

¹²⁹I NMR: Although an NMR-active isotope of iodine exists, its practical application is severely limited by its very low sensitivity and significant quadrupolar broadening, making it unsuitable for routine structural analysis of this compound.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Key Couplings (J) |

| ¹H | H-5 | ~7.3 - 7.7 | ddd (doublet of doublet of doublets) |

| ¹H | H-6 | ~7.1 - 7.5 | ddd |

| ¹³C | C-1 (C-Cl) | ~129 - 133 | Multiplet (m) |

| ¹³C | C-2 (C-F) | ~151 - 156 | Doublet (d), ¹JCF ≈ 250 Hz |

| ¹³C | C-3 (C-F) | ~149 - 154 | Doublet (d), ¹JCF ≈ 250 Hz |

| ¹³C | C-4 (C-I) | ~93 - 99 | Multiplet (m) |

| ¹³C | C-5 (C-H) | ~126 - 131 | Multiplet (m) |

| ¹³C | C-6 (C-H) | ~116 - 121 | Multiplet (m) |

| ¹⁹F | F-2 | ~ -115 to -135 | Multiplet (m) |

| ¹⁹F | F-3 | ~ -125 to -145 | Multiplet (m) |

To confirm the assignments from one-dimensional NMR, multidimensional techniques are employed to reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons, showing a clear cross-peak between the H-5 and H-6 signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly bonded carbon, allowing for the unambiguous assignment of C-5 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping the complete molecular framework by showing correlations over two to three bonds. For example, correlations from H-5 to C-3, C-4, and C-1, and from H-6 to C-2 and C-4 would definitively confirm the 1,2,3,4-substitution pattern of the halogens.

Isotopic labeling involves the incorporation of specific isotopes, such as ²H, ¹³C, or ¹⁵N, into a molecule to simplify complex spectra or probe specific sites. wikipedia.orgresearchgate.netnih.govsigmaaldrich.com For this compound, synthesizing the compound with a ¹³C-labeled precursor would greatly enhance the signal-to-noise ratio in ¹³C NMR experiments, facilitating the detection of carbons with weak signals and enabling advanced experiments. nih.gov Similarly, selective deuterium (B1214612) (²H) substitution could be used to simplify the proton spectrum and confirm assignments. wikipedia.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Bond Characterization

Vibrational spectroscopy provides a characteristic molecular fingerprint based on the vibrations of chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the different bonds. Key expected peaks include aromatic C-H stretches (~3100 cm⁻¹), aromatic ring C=C stretches (1400-1600 cm⁻¹), and strong, distinctive C-F stretching bands (~1200-1300 cm⁻¹). The lower frequency region would contain the C-Cl (~600-800 cm⁻¹) and C-I (~500-600 cm⁻¹) stretching vibrations.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations, often with different relative intensities. Symmetric vibrations, which may be weak in FT-IR, can be strong in Raman spectra, aiding in a complete vibrational assignment.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-F Stretch | 1200 - 1300 | FT-IR (Strong) |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

| C-I Stretch | 500 - 600 | FT-IR, Raman |

| Aromatic C-H Bend | 750 - 900 | FT-IR (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its precise elemental formula. For C₆H₂ClF₂I, HRMS would confirm this composition with high accuracy, distinguishing it from any other combination of atoms with the same nominal mass. The molecular ion cluster would also exhibit a characteristic 3:1 isotopic pattern for the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of one chlorine atom.

Analysis of the fragmentation patterns under electron ionization (EI) conditions provides further structural verification. The most likely fragmentation pathway would involve the initial loss of the iodine atom, as the C-I bond is the weakest. Subsequent losses of chlorine or fluorine would lead to further fragment ions, the masses of which would be consistent with the proposed structure. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

If a single crystal of sufficient quality can be obtained, X-ray crystallography offers an unequivocal determination of the solid-state molecular structure. mdpi.com This powerful technique would provide precise data on bond lengths, bond angles, and the three-dimensional packing of molecules within the crystal lattice.

Chemical Reactivity and Transformation Studies of 1 Chloro 2,3 Difluoro 4 Iodobenzene

Electrophilic Aromatic Substitution Reactivity Profile of 1-Chloro-2,3-difluoro-4-iodobenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The substituents already present on the aromatic ring significantly influence the rate and regioselectivity of subsequent electrophilic attacks. In this compound, the halogen atoms are generally considered deactivating groups towards EAS due to their inductive electron-withdrawing effect. libretexts.orglibretexts.org However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. libretexts.org

The reactivity of halogenated benzenes in EAS follows the order F > Cl > Br > I, meaning that fluorine is the least deactivating and iodine is the most deactivating. libretexts.org The directing effects of the multiple halogen substituents in this compound would be competitive. The two fluorine atoms at positions 2 and 3, and the chlorine atom at position 1, would primarily direct incoming electrophiles to their respective ortho and para positions. The iodine at position 4 would also direct to its ortho positions (positions 3 and 5).

Considering the combined electronic and steric effects, the most likely positions for electrophilic attack would be C-5 and C-6, which are ortho to the iodine and chlorine/fluorine atoms, respectively, and are the least sterically hindered positions. Theoretical studies on similar polyhalogenated benzenes could provide more precise predictions of the reactivity and regioselectivity. researchgate.net

One of the key electrophilic substitution reactions for this compound is direct iodination. The synthesis of related compounds such as 2-Chloro-1,3-difluoro-4-iodobenzene can be achieved through the iodination of a pre-chlorinated and fluorinated benzene derivative using iodine in the presence of an oxidizing agent like nitric acid or iodic acid. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Influence of Substituents | Predicted Reactivity |

| C-5 | Ortho to Iodine (directing), Meta to Fluorine (deactivating), Para to Chlorine (directing) | Favorable |

| C-6 | Ortho to Chlorine (directing), Meta to Fluorine (deactivating) | Favorable |

Nucleophilic Aromatic Substitution Reactivity of this compound

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.orglibretexts.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring of this compound should activate the ring towards nucleophilic attack.

In SNA reactions of polyhalogenated benzenes, the leaving group ability of the halogens is generally the reverse of their electronegativity, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl > Br > I). nih.gov This is because the rate-determining step is often the attack of the nucleophile on the carbon atom bearing the halogen, and a more electronegative halogen creates a more electrophilic carbon center. However, the strength of the carbon-halogen bond also plays a role.

For this compound, nucleophilic attack could potentially lead to the displacement of any of the halogen atoms. Given the general principles, the fluorine atoms would be the most likely to be substituted, followed by the chlorine atom. The iodine atom, being the least electronegative, is the poorest leaving group in a typical SNAr reaction.

Studies on related diaryliodonium salts have shown that they can undergo nucleophilic aromatic substitution. diva-portal.org These reactions can proceed via different pathways, including ligand coupling and SNAr, and the outcome is influenced by the nature of the nucleophile and the substitution pattern on the aromatic rings. diva-portal.org

Table 2: General Reactivity of Aryl Halides in Nucleophilic Aromatic Substitution

| Halogen | Relative Leaving Group Ability |

| F | Best |

| Cl | Good |

| Br | Moderate |

| I | Poorest |

Radical Reactions and Mechanistic Pathways Involving this compound

The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds present in the molecule, making it susceptible to cleavage and participation in radical reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Ullmann reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds and often involve intermediates that can be described as having radical-like character or proceed via organometallic species that react in a similar fashion.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is highly likely that this compound would readily undergo Sonogashira coupling at the C-I bond to form the corresponding 4-alkynyl derivative. The reaction is typically highly selective for the C-I bond over C-Cl and C-F bonds.

The Suzuki coupling reaction is another palladium-catalyzed cross-coupling that pairs an organoboron compound with an aryl or vinyl halide or triflate. youtube.comyoutube.comnih.gov Similar to the Sonogashira coupling, the Suzuki reaction would be expected to proceed selectively at the C-I bond of this compound.

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made it more versatile. This compound could potentially undergo Ullmann-type coupling at the C-I bond.

A study on the Ullmann coupling reaction of 3-chloro-4-fluoro-1-iodobenzene has been reported, indicating the feasibility of such reactions with similar substrates. researchgate.net

Table 3: Potential Radical and Cross-Coupling Reactions of this compound

| Reaction Name | Reactant | Expected Product |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-1-chloro-2,3-difluorobenzene |

| Suzuki Coupling | Organoboron Compound | 4-Aryl/Vinyl-1-chloro-2,3-difluorobenzene |

| Ullmann Coupling | Another molecule of the starting material | Symmetric biaryl |

Oxidative and Reductive Transformations of this compound

The iodine atom in this compound can be oxidized to a higher oxidation state, forming hypervalent iodine compounds. These compounds are valuable reagents in organic synthesis. For instance, aryl iodides can be oxidized to aryliodine(III) dichlorides using reagents like hydrogen peroxide in the presence of hydrochloric acid. nih.gov They can also be converted to other hypervalent iodine species such as (diacyloxyiodo)arenes. scripps.edu The oxidation of iodoarenes can also be achieved using peroxy acids.

Conversely, the halogen atoms of this compound can be removed through reductive transformations. The C-I bond is the most easily reduced, followed by the C-Cl bond. Reduction of aryl halides can be accomplished using various methods, including catalytic hydrogenation, metal hydrides, and dissolving metal reductions. acs.orgresearchgate.netchem-station.comacs.org For example, aryl halides can be reduced to the corresponding arenes using sodium methoxide (B1231860) catalyzed by a palladium complex. acs.org Visible-light photocatalysis has also emerged as a mild and efficient method for the reduction of aryl halides, proceeding through the generation of aryl radicals. mdpi.com

Table 4: Potential Oxidative and Reductive Transformations

| Transformation | Reagent/Method | Expected Product |

| Oxidation | H₂O₂/HCl | 1-Chloro-2,3-difluoro-4-(dichloroiodo)benzene |

| Reduction | Pd catalyst/hydride source | 1-Chloro-2,3-difluorobenzene (B1304198) |

Photochemical Reactivity and Light-Induced Transformations of this compound

Aromatic iodo compounds are known to be photosensitive and can undergo photolysis upon irradiation with ultraviolet (UV) light. acs.orgacs.org The C-I bond is the most photolabile of the carbon-halogen bonds in this compound. Upon absorption of UV light, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. libretexts.org This aryl radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent to form 1-chloro-2,3-difluorobenzene, or reaction with other radical species.

Computational and Theoretical Chemistry Investigations of 1 Chloro 2,3 Difluoro 4 Iodobenzene

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and energetics of molecules. researchgate.netnih.gov DFT methods, such as those employing the B3LYP functional, are widely used for their balance of accuracy and computational cost, especially for systems containing heavy atoms like iodine. chemrxiv.orgresearchgate.net Ab initio methods, while more computationally intensive, can provide highly accurate benchmark data. nih.gov

For 1-chloro-2,3-difluoro-4-iodobenzene, these calculations would begin with geometry optimization to find the lowest energy structure. A subsequent vibrational frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. wisc.edu

Molecular Orbital Analysis (HOMO-LUMO energy gaps, orbital distributions)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap generally implies higher stability and lower chemical reactivity.

In this compound, the HOMO is expected to be a π-orbital distributed across the benzene (B151609) ring and the halogen substituents, particularly the iodine atom due to its higher-lying p-orbitals. The LUMO is likely to be a π* anti-bonding orbital. The precise energies and distributions would be influenced by the competing electron-withdrawing effects of the chlorine and fluorine atoms and the more polarizable nature of the iodine atom. Halogenation is known to alter the nature of LUMO orbitals in perhalobenzene molecules. ucl.ac.uk The interaction between occupied orbitals of a halogenated ligand and a protein are important considerations in drug design. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Halogenated Benzene

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Primarily π-character with significant contribution from halogen p-orbitals. |

| LUMO | -1.2 | Primarily π*-character, delocalized over the aromatic system. |

| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability. |

Note: This data is illustrative and based on general principles for polyhalogenated benzenes. Actual values for this compound would require specific calculations.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps are invaluable for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. nih.govwalisongo.ac.id These maps depict regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). researchgate.net For substituted benzenes, ESP maps reflect the combined influence of resonance and inductive/field effects of the substituents. nih.govresearchgate.net

In this compound, the electronegative fluorine and chlorine atoms would create regions of negative potential around them, while also withdrawing electron density from the aromatic ring, making the ring itself more electron-poor compared to benzene. ucsb.edu The iodine atom, being the largest and most polarizable halogen, would exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. The hydrogen atoms on the ring would show a slight positive charge. ucsb.edu Natural Bond Orbital (NBO) analysis can complement ESP maps by providing quantitative values for the partial charges on each atom. walisongo.ac.id

Prediction of Reactivity Descriptors (e.g., Fukui functions, electrophilicity/nucleophilicity indices)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.comfaccts.de It helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. faccts.denumberanalytics.com

f+(r) , related to the LUMO density, identifies sites susceptible to nucleophilic attack .

f-(r) , related to the HOMO density, identifies sites susceptible to electrophilic attack . mdpi.com

f0(r) predicts sites for radical attack .

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational preferences and, more importantly, its interactions with other molecules or in a condensed phase. MD simulations model the movement of atoms over time based on a force field, allowing for the exploration of intermolecular interactions such as π-π stacking, halogen bonding, and van der Waals forces. mdpi.comrsc.org

Simulations could model the dimerization of this compound, revealing the preferred orientations (e.g., parallel-displaced or T-shaped) and the dominant forces driving the association, such as dispersion and electrostatic interactions. mdpi.com The positive sigma-hole on the iodine atom would likely lead to halogen bonding interactions with electron-rich sites on neighboring molecules. Such simulations are critical for understanding crystal packing and the behavior of the compound in solution or biological systems. nih.gov

Theoretical Prediction of Spectroscopic Signatures (NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm experimental findings or to identify unknown compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry. nih.govstenutz.eu Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can provide theoretical chemical shifts that correlate well with experimental values. nih.govwisc.edu For this compound, calculations would predict two distinct ¹H signals and six unique ¹³C signals. The chemical shifts would be influenced by the inductive and anisotropic effects of the four different halogen substituents. chemistryviews.orgacs.org

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted δ (ppm) (Illustrative) |

| H-5 | 7.6 - 7.8 |

| H-6 | 7.3 - 7.5 |

| C-1 (C-Cl) | 130 - 135 |

| C-2 (C-F) | 150 - 155 (with ¹⁹F coupling) |

| C-3 (C-F) | 148 - 153 (with ¹⁹F coupling) |

| C-4 (C-I) | 90 - 95 |

| C-5 (C-H) | 130 - 132 |

| C-6 (C-H) | 128 - 130 |

Note: These are estimated ranges. Accurate prediction requires specific GIAO calculations.

Vibrational Frequencies: Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.govopenmopac.net The calculations yield a set of normal modes, each with a specific frequency corresponding to a particular molecular vibration (e.g., C-H stretch, C-C ring deformation, C-halogen stretch). readthedocs.io These predicted frequencies, when properly scaled to account for systematic errors in the computational method, can be compared directly with experimental IR spectra to aid in structural assignment. nih.gov For this compound, distinct vibrational modes would be associated with the stretching and bending of the C-Cl, C-F, and C-I bonds.

Reaction Pathway Energetics and Transition State Mapping for Transformations of this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms. youtube.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies, providing a detailed picture of how a transformation occurs. mdpi.commanac-inc.co.jpnih.gov

For this compound, one could investigate various reactions, such as nucleophilic aromatic substitution. For instance, the reaction with a nucleophile could proceed via attack at the carbon bearing the iodine or chlorine. Computational modeling could determine the activation barriers for both pathways, predicting which substitution is more favorable. The calculations would involve locating the transition state structure for each pathway and calculating its energy relative to the reactants. This type of analysis is crucial for understanding and predicting the regioselectivity of reactions involving this polysubstituted benzene.

Halogen Bonding Interactions and Their Influence on Supramolecular Assembly of Fluorinated and Iodinated Arenes

Computational and theoretical studies are pivotal in elucidating the nuanced non-covalent interactions that govern the supramolecular assembly of halogenated aromatic compounds. While specific research focusing exclusively on this compound is limited, a wealth of data from closely related polyhalogenated benzenes provides a strong framework for understanding its behavior. These investigations reveal how the interplay of chlorine, fluorine, and iodine substituents dictates the strength and directionality of halogen bonds, which in turn are fundamental to the crystal engineering of these materials.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. chemistryviews.org This phenomenon is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. chemistryviews.org The strength of this interaction can be significantly modulated by the presence of other substituents on the aromatic ring. chemistryviews.orgnih.gov

Influence of Substituents on Halogen Bond Strength

Quantum chemical calculations on various substituted iodobenzenes demonstrate that electron-withdrawing groups enhance the positive character of the σ-hole on the iodine atom, thereby strengthening the halogen bond. chemistryviews.orgnih.gov In the case of this compound, the two fluorine atoms and the chlorine atom are all electron-withdrawing. Their presence is expected to significantly increase the magnitude of the σ-hole on the iodine atom, making it a potent halogen bond donor.

Studies on complexes of substituted iodobenzene (B50100) with ammonia (B1221849) (NH₃) as a halogen bond acceptor provide quantitative insights into these effects. The interaction energy of the halogen bond is a key descriptor of its strength. As shown in the table below, electron-withdrawing substituents like fluorine and chlorine lead to a more favorable (more negative) interaction energy.

| Substituent on Iodobenzene | Position | Interaction Energy (kcal/mol) with NH₃ |

|---|---|---|

| -H (unsubstituted) | - | -3.9 |

| -F | ortho | -4.8 |

| -F | meta | -4.6 |

| -F | para | -4.1 |

| -Cl | ortho | -4.9 |

| -Cl | meta | -4.7 |

| -Cl | para | -4.4 |

This table presents data from computational studies on monosubstituted iodobenzenes to illustrate the effect of electron-withdrawing groups on halogen bond strength. The values are indicative of the trends expected for this compound. Data compiled from studies on substituted iodobenzene complexes. nih.gov

The ortho-positioning of electron-withdrawing groups generally has the most pronounced effect on strengthening the halogen bond. nih.gov For this compound, with fluorine atoms at positions 2 and 3 and a chlorine atom at position 1 relative to the carbon bearing the iodine, a substantial enhancement of the halogen bonding capability of the iodine atom is anticipated.

The Nature of Halogen Bonding

Symmetry-Adapted Perturbation Theory (SAPT) analyses reveal that halogen bonds are primarily governed by a combination of electrostatic and dispersion forces. acs.org For heavier halogens like iodine, electrostatic interactions become increasingly dominant. acs.org The introduction of highly electronegative fluorine atoms further enhances the electrostatic character of the halogen bond. acs.org

Supramolecular Assembly

The strong and directional nature of halogen bonds makes them a powerful tool in crystal engineering and the design of supramolecular assemblies. In polyhalogenated benzenes, these interactions, along with other non-covalent forces like π-π stacking, direct the arrangement of molecules in the solid state. chemrxiv.org

Computational studies on halobenzene dimers have provided insight into the preferred geometries and interaction energies of these fundamental building blocks of supramolecular structures. The binding energies of these dimers are influenced by the type and relative orientation of the halogen atoms.

| Halobenzene Dimer | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|

| C₆H₅Cl⋯ClC₆H₅ | Type I | -1.12 |

| C₆H₅Br⋯BrC₆H₅ | Type I | -1.15 |

| C₆H₅I⋯IC₆H₅ | Type I | -1.49 |

| C₆H₅Cl⋯ClC₆H₅ | Type II | -1.99 |

| C₆H₅Br⋯BrC₆H₅ | Type II | -2.43 |

| C₆H₅I⋯IC₆H₅ | Type II | -3.21 |

This table illustrates the binding energies for different types of halogen-halogen interactions in halobenzene homodimers. Type I and Type II interactions represent different geometric arrangements of the interacting molecules. The data shows a clear trend of increasing interaction strength with the size of the halogen atom. Data compiled from theoretical studies on halobenzene dimers. nih.gov

In the context of this compound, the presence of multiple halogen atoms allows for a variety of potential halogen bonding motifs (I···N, I···O, I···Cl, I···F) as well as halogen···π interactions. nih.gov The strong σ-hole on the iodine atom would make it the primary halogen bond donor site. The fluorine and chlorine atoms, with their negative electrostatic potential belts, can act as halogen bond acceptors. This multifunctionality can lead to the formation of complex and robust supramolecular architectures, such as chains, sheets, or three-dimensional networks. The interplay between strong, directional halogen bonds and weaker, less directional π-π stacking interactions will ultimately determine the final polymorphic form of the crystalline material. chemrxiv.org

Applications of 1 Chloro 2,3 Difluoro 4 Iodobenzene As a Chemical Precursor and Building Block

Role in the Synthesis of Specialty Chemicals and Agrochemical Precursors

While specific, publicly documented examples of the direct use of 1-Chloro-2,3-difluoro-4-iodobenzene in the synthesis of commercialized specialty chemicals and agrochemicals are limited, its structural motifs are present in various patented compounds. Halogenated phenyl derivatives are known intermediates in the synthesis of pharmaceuticals and crop protection agents. For instance, related compounds like 1-chloro-3,4-difluorobenzene (B1582247) are noted as useful intermediates for medicines and agricultural chemicals. The presence of multiple halogen substituents can enhance the biological activity and metabolic stability of the final products.

The reactivity of the iodo group in this compound makes it a prime candidate for Suzuki-Miyaura coupling reactions, a powerful method for the formation of biaryl structures. chemrxiv.org These biaryl moieties are common in a wide range of pharmacologically active compounds. The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. chemrxiv.org

Table 1: Potential Suzuki-Miyaura Coupling Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-1-chloro-2,3-difluorobenzene |

This table represents a potential reaction based on the known reactivity of iodoarenes in Suzuki-Miyaura coupling.

Utilization in the Development of Advanced Organic Materials (e.g., polymers, liquid crystals)

Fluorinated polymers, such as poly(arylene ether)s, are known for their excellent thermal stability, chemical resistance, and low dielectric constants. The synthesis of these polymers often involves the nucleophilic aromatic substitution of activated dihaloarenes with bisphenols. While direct utilization of this compound in polymerization is not extensively documented, its structural features are relevant. For instance, the synthesis of fluorinated poly(aryl ether)s has been achieved using difluoride monomers in nucleophilic substitution reactions. rsc.org

Intermediate for the Synthesis of Fluorescent Probes and Dyes (Non-biological applications)

Fluorinated organic molecules are increasingly used in the design of fluorescent probes and dyes due to the ability of fluorine to modulate the electronic and photophysical properties of a chromophore. Fluorination can enhance photostability and quantum yield. nih.gov The synthesis of fluorinated fluorophores often involves the use of fluorinated building blocks. For example, fluorinated benzophenones and related structures, which are precursors to dyes like fluorescein (B123965) and rhodamine, have been synthesized using fluorinated aryl Grignard reagents. nih.gov

This compound, with its reactive iodine handle, could be incorporated into larger conjugated systems characteristic of fluorescent dyes through cross-coupling reactions. The electron-withdrawing nature of the fluorine and chlorine atoms could then be used to tune the absorption and emission spectra of the resulting dye.

Precursor in Metal-Organic Framework (MOF) Ligand Design and Coordination Chemistry

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic ligands. The properties of MOFs can be tuned by modifying the organic linkers. While there are no specific reports on the use of this compound for MOF ligand synthesis, functionalized aromatic compounds are the fundamental building blocks. The synthesis of new MOFs often involves the use of ligands with various functional groups to control the framework's properties. nih.gov

A potential pathway to utilize this compound would be to first convert it into a carboxylic acid derivative, a common functional group for MOF ligands. This could be achieved through a sequence of reactions, for example, a cross-coupling reaction to introduce a vinyl or acetylenic group at the iodo position, followed by oxidation. The resulting functionalized benzene (B151609) could then be used as a ligand in the synthesis of novel MOFs. The presence of the chloro and fluoro groups on the ligand could influence the electronic environment within the MOF pores and its interaction with guest molecules.

Applications in Asymmetric Synthesis and Chiral Molecule Construction

The creation of chiral molecules is of paramount importance in pharmaceutical and materials science. Halogenated aromatic compounds can be precursors to chiral molecules, either through asymmetric synthesis or by resolution of a racemic mixture. nih.gov The separation of enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent. wikipedia.org

While there is no specific literature detailing the use of this compound in asymmetric synthesis, its planar structure with different substituents could potentially be a substrate for asymmetric transformations. For instance, atropisomers, which are stereoisomers arising from restricted rotation about a single bond, can be generated from appropriately substituted biaryl compounds. A Suzuki-Miyaura coupling reaction starting from this compound could potentially lead to a biaryl system where the substitution pattern around the newly formed bond leads to hindered rotation and the formation of stable atropisomers. The separation of these atropisomers would yield enantiomerically pure chiral molecules.

Advanced Analytical Methodologies for Characterization and Quantification of 1 Chloro 2,3 Difluoro 4 Iodobenzene in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1-Chloro-2,3-difluoro-4-iodobenzene and, crucially, for separating it from its positional isomers. The development of a successful HPLC method hinges on optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate resolution between the target analyte and closely related structures.

For halogenated aromatic compounds, reversed-phase HPLC is the most common approach. researchgate.net The separation mechanism relies on the differential partitioning of analytes between a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. The elution order is influenced by the hydrophobicity of the isomers, which in turn is affected by the position of the halogen substituents. The development of a robust method would involve screening various columns and mobile phase compositions (typically mixtures of acetonitrile (B52724) or methanol (B129727) and water) to resolve this compound from potential isomers such as 1-Chloro-2,5-difluoro-4-iodobenzene. rsc.orgnih.gov UV detection is suitable for these aromatic compounds, often monitored at a wavelength around 254 nm where the benzene (B151609) ring exhibits strong absorbance. rsc.org

A key challenge in separating positional isomers is their similar physicochemical properties. rsc.org Fine-tuning the mobile phase, for instance by adjusting the organic-to-aqueous ratio or incorporating different buffers, can modulate the interactions with the stationary phase and improve separation. scispace.com

Table 1: Illustrative HPLC Method Parameters for Isomeric Separation

| Parameter | Condition | Rationale |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides high hydrophobicity for effective retention and separation of nonpolar aromatic compounds. |

| Mobile Phase | Isocratic elution with Acetonitrile/Water (70:30 v/v) | A common mobile phase for reversed-phase separation of haloaromatics; the ratio can be optimized for best resolution. rsc.org |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with column efficiency and backpressure. rsc.org |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Aromatic compounds absorb strongly in the UV region, and a DAD allows for spectral confirmation. rsc.org |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS, HRMS) for Trace Impurity Profiling and Reaction Monitoring

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities that may originate from starting materials or side reactions during synthesis.

In a typical GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification. For impurity profiling, high-resolution mass spectrometry (GC-HRMS) is particularly valuable. researchgate.netnih.gov HRMS provides highly accurate mass measurements (typically to within 5 ppm), which enables the determination of the elemental composition of an unknown impurity, greatly aiding in its structural elucidation. thermofisher.com

Tandem mass spectrometry (GC-MS/MS) enhances selectivity by performing a second stage of mass analysis. A specific parent ion of an impurity is selected, fragmented, and the resulting daughter ions are detected. This process minimizes matrix interference and allows for unambiguous confirmation of impurity structures, even at very low concentrations. researchgate.net These techniques are indispensable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of products and byproducts over time. thermofisher.com

Table 2: Potential Impurities in this compound Synthesis and GC-MS Analysis

| Potential Impurity | Chemical Formula | Nominal Mass (Da) | Analytical Rationale |

| 1,2-Difluoro-3-iodobenzene | C₆H₃F₂I | 240 | Incomplete chlorination starting material. |

| Dichloro-difluoro-benzene | C₆H₂Cl₂F₂ | 182 | Over-chlorination or presence of dichlorinated starting material. |

| 1,2,3-Trifluoro-4-iodobenzene | C₆H₂F₃I | 258 | Impurity from fluorinated precursors. |

| 1-Chloro-2,3-difluorobenzene (B1304198) | C₆H₃ClF₂ | 148 | Loss of iodine (de-iodination). |

Development of Capillary Electrophoresis (CE) Techniques for Purity Assessment

Capillary Electrophoresis (CE) offers an alternative and complementary approach to HPLC and GC for purity assessment. CE separates analytes based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. While CE is traditionally used for charged species, its scope can be extended to neutral compounds like this compound through a technique called Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles. Separation occurs because of the differential partitioning of the analytes into the moving micelles. This allows for the high-efficiency separation of neutral compounds, including positional isomers.

The development of a CE method for purity assessment would involve optimizing the type and concentration of the surfactant, the pH of the background electrolyte, and the applied voltage. nih.gov The high resolving power of CE makes it particularly useful for detecting impurities that may be difficult to separate by HPLC or GC. nih.gov

In-Situ Spectroscopic Methods for Real-Time Reaction Monitoring and Kinetic Measurements

Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction kinetics and mechanism. In-situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, enable real-time monitoring of chemical reactions as they occur in the reactor, without the need for sampling. spectroscopyonline.commdpi.com

These techniques utilize fiber-optic probes that can be inserted directly into the reaction vessel. researchgate.netrsc.org

In-situ FTIR spectroscopy is excellent for monitoring changes in functional groups. For instance, in a synthesis involving the introduction of the iodine atom, one could track the disappearance of a C-H bond vibration and the appearance of new vibrations associated with the C-I bond and the altered aromatic substitution pattern. mdpi.com

In-situ Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be highly effective for monitoring changes in the aromatic ring structure and C-Halogen bonds in aqueous or other polar media where FTIR suffers from solvent interference.

By tracking the concentration of reactants, intermediates, and products over time, these methods provide invaluable kinetic data. nih.gov This information allows for the determination of reaction rates, identification of rate-determining steps, and detection of transient intermediates, leading to a more controlled and efficient synthesis process. researchgate.netnih.gov

Table 3: Application of In-Situ Spectroscopy for Reaction Monitoring

| Spectroscopic Technique | Monitored Change | Application in Synthesis |

| FTIR Spectroscopy | Disappearance of aryl C-H stretch, appearance of new fingerprint region bands. | Monitoring the progress of iodination or chlorination by observing changes in characteristic vibrational frequencies of reactants and products. mdpi.com |

| Raman Spectroscopy | Changes in symmetric ring breathing modes, C-Cl, C-F, and C-I vibrational modes. | Quantifying the formation of the specific substitution pattern on the benzene ring. |

| UV-Vis Spectroscopy | Shift in λ-max due to changes in conjugation and chromophores. | Tracking the overall conversion of reactants to the more substituted product. |

Validation of Advanced Analytical Methods for Research Applications (Specificity, Linearity, Accuracy, Precision)

For an analytical method to be considered reliable and fit-for-purpose, it must undergo validation. researchgate.net Validation demonstrates that the method performs as expected and provides trustworthy data. elementlabsolutions.com The key parameters for validating a quantitative method, such as an HPLC assay for this compound, include specificity, linearity, accuracy, and precision. gavinpublishers.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradation products, or isomers. elementlabsolutions.com For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from all other peaks and that a blank matrix does not produce any interfering signals. scispace.com

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is determined by analyzing a series of standards at different concentrations (e.g., 50-150% of the expected working concentration) and plotting the instrument response against concentration. The correlation coefficient (r²) of the resulting calibration curve should be close to 1.0. researchgate.net

Accuracy expresses the closeness of the method's results to the true value. elementlabsolutions.com It is typically assessed by spiking a sample matrix with a known amount of the analyte at different concentration levels and calculating the percent recovery. gavinpublishers.com

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. omicsonline.org

Table 4: Example Validation Parameters and Acceptance Criteria for an HPLC Purity Method

| Validation Parameter | Procedure | Acceptance Criterion |

| Specificity | Analyze blank, placebo, and analyte spiked with potential impurities/isomers. | The analyte peak is free from interference at its retention time. Resolution > 2 between analyte and closest eluting peak. |

| Linearity | Analyze at least five concentrations across the desired range (e.g., 50-150% of nominal). | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Perform recovery studies by spiking the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. gavinpublishers.com |

| Precision (Repeatability) | Analyze a minimum of six replicate preparations at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. omicsonline.org |

Future Research Directions and Emerging Paradigms for 1 Chloro 2,3 Difluoro 4 Iodobenzene Research

Green Chemistry Principles Applied to 1-Chloro-2,3-difluoro-4-iodobenzene Synthesis and Transformations

The application of green chemistry principles to the synthesis and functionalization of this compound is a critical area of future research, aiming to minimize environmental impact and enhance safety. Key strategies include the development of solvent-free reaction conditions, the use of safer reagents and solvents, and the exploration of biocatalytic methods.

Solvent-free fluorination, for instance, has been effectively demonstrated for electron-rich aromatic compounds using reagents like F-TEDA-BF4, allowing for the easy isolation of products through vacuum sublimation. researchgate.net This approach significantly reduces waste and eliminates the need for hazardous organic solvents. researchgate.net The safety of fluorination reactions is a major concern, as many electrophilic fluorinating agents can react explosively with common solvents like DMF, pyridine, and DMSO. acsgcipr.org Research into solvents that are compatible with powerful fluorinating agents is ongoing, with acetonitrile (B52724), formic acid, and sulfuric acid being identified as safer options for certain reactions. acsgcipr.org Furthermore, the development of new fluorinated liquids that are more environmentally benign than traditional ozone-depleting substances is a promising avenue. p2infohouse.org

The use of water as a reaction medium is another cornerstone of green chemistry, and a number of fluorination reactions have been successfully carried out in aqueous media. acsgcipr.org Additionally, enzymatic and biocatalytic approaches are gaining traction. Halogenase enzymes, for example, can perform highly selective halogenation reactions under mild conditions, offering a green alternative to traditional chemical methods. nih.gov

| Green Chemistry Approach | Description | Potential Benefit for this compound |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using grinding or melting techniques. | Reduces solvent waste, simplifies product purification, and can lower energy consumption. |

| Alternative Solvents | Utilizing safer, more environmentally friendly solvents such as water, ionic liquids, or newly developed fluorinated solvents. p2infohouse.orggoogle.com | Enhances reaction safety and reduces the environmental footprint of the synthesis process. p2infohouse.org |

| Safer Reagents | Employing less hazardous halogenating agents, such as N-halosuccinimides, in place of elemental halogens. numberanalytics.commt.com | Mitigates risks associated with toxicity and reactivity of traditional reagents. |

| Biocatalysis | Using enzymes, such as halogenases, to catalyze specific halogenation or dehalogenation reactions. nih.gov | Offers high selectivity and mild reaction conditions, reducing byproducts and energy use. nih.gov |

Development of Novel Catalytic Systems for Selective Functionalization of this compound

The presence of three different halogen atoms on the benzene (B151609) ring of this compound presents a significant challenge and opportunity for selective functionalization. The development of novel catalytic systems that can differentiate between the C-I, C-Cl, and C-F bonds is a major focus of future research.

Palladium- and nickel-based catalysts have been instrumental in cross-coupling reactions of polyhalogenated arenes. nih.govrhhz.netmdpi.com Future work will likely focus on designing ligands that can fine-tune the catalyst's activity and selectivity, enabling the targeted reaction of a specific carbon-halogen bond. For instance, a catalyst-controlled approach could provide a general solution for the site-selective cross-coupling of various polyhalogenated aromatic compounds. rsc.org

The selective activation of C-H bonds is another emerging area. Iridium complexes have shown promise in the regioselective activation of ortho-C–H bonds in alkylarenes, a strategy that could potentially be adapted for the functionalization of this compound. acs.org

| Catalytic Strategy | Description | Relevance to this compound |

| Site-Selective Cross-Coupling | Utilizing catalysts (e.g., Palladium, Nickel) with tailored ligands to selectively react at the C-I, C-Cl, or C-F bond. nih.govrsc.org | Enables the sequential and controlled introduction of different functional groups. |

| C-H Activation/Functionalization | Employing transition metal catalysts (e.g., Iridium, Rhodium) to directly convert C-H bonds into C-C or C-heteroatom bonds. acs.org | Offers new pathways for functionalization without pre-activating the molecule. |

| Photoredox Catalysis | Using light to drive catalytic cycles, often in combination with transition metals, for cross-coupling reactions. | Provides access to unique reaction pathways and can often be performed under milder conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Discovery

Flow chemistry and automated synthesis are set to revolutionize the production and exploration of complex molecules like this compound. The use of microreactors and continuous flow systems offers significant advantages in terms of safety, control, and scalability, particularly for hazardous and highly exothermic halogenation reactions. numberanalytics.comresearchgate.netrsc.org

By performing reactions in small, continuous-flow reactors, heat and mass transfer can be precisely controlled, minimizing the risk of runaway reactions and improving product selectivity. youtube.comnih.gov This technology also allows for the safe handling of toxic and corrosive reagents like elemental halogens and hydrogen halides. rsc.org Furthermore, flow chemistry platforms can be readily scaled up for industrial production by running multiple reactors in parallel. youtube.cominl.govpharmtech.com

The integration of automated synthesis platforms with flow chemistry will accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and catalysts.

| Technology | Advantages | Application to this compound |

| Flow Chemistry/Microreactors | Enhanced safety, precise control over reaction parameters (temperature, pressure, mixing), improved heat and mass transfer, and easy scalability. researchgate.netyoutube.comnih.govmdpi.com | Safer and more efficient synthesis and functionalization, especially for hazardous reactions. numberanalytics.comrsc.org |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions, rapid library generation, and accelerated discovery of new compounds and reactions. | Faster optimization of synthetic routes and discovery of novel derivatives with desired properties. |

Exploration of Unique Reactivity Driven by Cooperative Halogen Effects (Cl, F, I) on the Aromatic Ring

The interplay of the inductive and resonance effects of the chlorine, fluorine, and iodine atoms on the aromatic ring of this compound gives rise to unique reactivity patterns. Halogens are generally deactivating yet ortho-, para-directing in electrophilic aromatic substitution. msu.edulibretexts.orglibretexts.orgquora.comaakash.ac.in The combined electronic influence of the three different halogens in this compound creates a unique electronic landscape that can be exploited for selective reactions.